molecular formula C12H16O3 B8516390 Methyl 4-isopropoxy-3-methylbenzoate

Methyl 4-isopropoxy-3-methylbenzoate

Cat. No.: B8516390
M. Wt: 208.25 g/mol
InChI Key: ILANZIPUWVQLFZ-UHFFFAOYSA-N
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Description

Methyl 4-isopropoxy-3-methylbenzoate (CAS: 864178-56-3) is an aromatic ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.257 g/mol . Structurally, it consists of a benzoate backbone substituted with a methyl group at position 3 and an isopropoxy group at position 4. This compound is synthesized via esterification or transesterification reactions, with reported yields reaching 89–92% under optimized conditions, highlighting its efficient production pathways .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-methyl-4-propan-2-yloxybenzoate

InChI

InChI=1S/C12H16O3/c1-8(2)15-11-6-5-10(7-9(11)3)12(13)14-4/h5-8H,1-4H3

InChI Key

ILANZIPUWVQLFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Hydroxy-3-Methylbenzoate

  • Structure : Differs by replacing the isopropoxy group with a hydroxyl (-OH) at position 4.
  • Properties: The hydroxyl group increases polarity, enhancing water solubility compared to the isopropoxy analog.
  • Synthesis : Likely synthesized via similar esterification routes but may require protection/deprotection steps for the hydroxyl group, complicating the process relative to Methyl 4-isopropoxy-3-methylbenzoate .

4-Hydroxy-3-Methylbenzoic Acid

  • Structure : The carboxylic acid counterpart of Methyl 4-hydroxy-3-methylbenzoate.
  • Properties : Higher acidity (pKa ~4.5–5.0) due to the free -COOH group, making it suitable for pH-sensitive applications. The lack of an ester group reduces lipid solubility, limiting its utility in hydrophobic matrices.
  • Applications : Primarily serves as a precursor for ester derivatives like this compound .

Methyl Salicylate (Methyl 2-Hydroxybenzoate)

  • Structure : An ortho-substituted benzoate ester with a hydroxyl group at position 2.
  • Properties : Boiling point 222–224°C , significantly lower than this compound (predicted >250°C), due to reduced steric bulk. Widely used in topical analgesics and fragrances due to its volatility and penetration-enhancing properties .
  • Key Difference : The ortho-substitution pattern in methyl salicylate facilitates intramolecular hydrogen bonding, absent in the para-substituted this compound.

Methyl 4-(2-Hydroxy-3-(Isopropylamino)Propoxy)Benzoate (CAS: 33947-97-6)

  • Structure: Features a complex substituent at position 4, including a hydroxy-isopropylamino-propoxy chain.
  • Properties: Higher molecular weight (267.32 g/mol) and polarity due to the amino-alcohol moiety.
  • Synthesis : Requires multi-step functionalization, increasing complexity compared to this compound.

Data Table: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Notable Applications
This compound C₁₂H₁₆O₃ 208.257 4-isopropoxy, 3-methyl 89–92 Agrochemical/pharma intermediates
Methyl 4-hydroxy-3-methylbenzoate C₉H₁₀O₃ 166.17 (estimated) 4-hydroxy, 3-methyl N/A Synthetic precursor
4-Hydroxy-3-methylbenzoic acid C₈H₈O₃ 152.15 4-hydroxy, 3-methyl, -COOH N/A Ester precursor
Methyl salicylate C₈H₈O₃ 152.15 2-hydroxy N/A Topical analgesics, fragrances
Methyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate C₁₄H₂₁NO₄ 267.32 4-(2-hydroxy-3-isopropylaminopropoxy) N/A Pharmaceutical research

Key Findings and Implications

  • Steric and Electronic Effects: The isopropoxy group in this compound enhances lipid solubility and steric shielding compared to hydroxylated analogs, favoring applications requiring prolonged stability in non-polar environments.
  • Synthetic Efficiency: High yields (89–92%) for this compound suggest industrially viable routes, whereas derivatives with amino-alcohol chains (e.g., ) entail more complex synthesis.
  • Application Potential: Structural modifications (e.g., amino groups) could tailor the compound for specific pharmaceutical uses, though further research is needed to validate bioactivity.

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